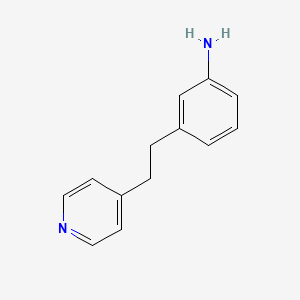

3-(2-Pyridin-4-yl-ethyl)-phenylamine

Description

BenchChem offers high-quality 3-(2-Pyridin-4-yl-ethyl)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Pyridin-4-yl-ethyl)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-pyridin-4-ylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-3,6-10H,4-5,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJRPNNTWKWJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641473 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

3-(2-Pyridin-4-yl-ethyl)-phenylamine CAS 388627-91-6 properties

This technical guide details the properties, synthesis, and medicinal chemistry applications of 3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS 388627-91-6). It is structured to provide actionable intelligence for drug discovery workflows, focusing on its utility as a pharmacophore scaffold in kinase inhibitor development.

CAS: 388627-91-6 Role: Bifunctional Pharmacophore & Kinase Inhibitor Intermediate

Executive Summary

3-(2-Pyridin-4-yl-ethyl)-phenylamine is a "privileged structure" in medicinal chemistry, serving as a critical building block for Type II kinase inhibitors and GPCR modulators . Its structure features a flexible ethylene linker connecting a polar pyridine ring (hydrogen bond acceptor) and an aniline moiety (hydrogen bond donor/acceptor). This distinct geometry allows the molecule to span the "gatekeeper" region of kinase ATP-binding pockets, facilitating interactions between the hinge region and the solvent-exposed front pocket.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data | Note |

| IUPAC Name | 3-[2-(pyridin-4-yl)ethyl]aniline | |

| CAS Number | 388627-91-6 | |

| Molecular Formula | C₁₃H₁₄N₂ | |

| Molecular Weight | 198.26 g/mol | |

| SMILES | Nc1cccc(CCc2ccncc2)c1 | |

| LogP (Predicted) | 2.1 ± 0.3 | Lipophilic enough for membrane permeability; suitable for CNS penetration optimization.[1] |

| pKa (Pyridine N) | ~5.2 | Protonatable at physiological pH; aids solubility. |

| pKa (Aniline N) | ~4.6 | Weak base; serves as a nucleophile for amide coupling. |

| Appearance | Viscous oil or low-melting solid | Tends to darken upon oxidation (aniline nature). |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited water solubility at neutral pH. |

Strategic Synthesis: The "Heck-Reduction" Protocol

While multiple routes exist (e.g., Sonogashira coupling), the Heck Reaction followed by Global Reduction is the most robust, scalable, and atom-economical method for synthesizing this scaffold. This route avoids expensive alkynyl precursors and utilizes stable nitro-aromatics.

Step 1: Heck Coupling

Reaction: 1-Bromo-3-nitrobenzene + 4-Vinylpyridine

-

Catalyst: Pd(OAc)₂ (1-3 mol%) with P(o-tol)₃ ligand.

-

Base/Solvent: Triethylamine (Et₃N) in DMF or Acetonitrile at 100°C.

-

Mechanism: Oxidative addition of Pd into the Ar-Br bond, migratory insertion of the alkene, and

-hydride elimination to yield the trans-stilbene derivative.

Step 2: Global Hydrogenation

Reaction: (E)-4-(3-nitrostyryl)pyridine + H₂

-

Conditions: H₂ (balloon or 30 psi), 10% Pd/C, Methanol/Ethanol.

-

Chemo-selectivity: Palladium on carbon efficiently reduces both the alkene (C=C) and the nitro group (NO₂) in a "one-pot" downstream process.

-

Purification: The product is filtered through Celite to remove Pd. Acid-base extraction is recommended to remove non-basic impurities.

Synthetic Workflow Diagram

Figure 1: Two-step synthetic cascade utilizing Heck coupling and catalytic hydrogenation to generate the target scaffold.

Medicinal Chemistry Applications

This compound is primarily used as a Linker-Head motif in kinase inhibitor design.

Mechanistic Role in Drug Design

-

The Aniline Handle (Hinge Binder/Linker): The primary amine is typically derivatized into an amide or urea. This new bond often forms key hydrogen bonds with the kinase "hinge" region (e.g., Glu/Cys residues) or the conserved DFG-motif aspartate.

-

The Ethylene Bridge (Spacer): The 2-carbon saturated chain provides flexibility, allowing the molecule to adopt a non-planar conformation essential for fitting into the hydrophobic channel without steric clash.

-

The Pyridine Tail (Solvent Interaction): The pyridine ring often extends towards the solvent front or interacts with specific residues (like Lys or Glu) via cation-

or hydrogen bonding interactions.

Case Study: Type II Kinase Inhibition

In inhibitors targeting VEGFR2 or p38 MAPK , this scaffold mimics the structural logic of drugs like Sorafenib. The 3-position substitution on the phenyl ring directs the pyridine tail into the "allosteric pocket" created when the DFG motif is in the "out" conformation.

Figure 2: Pharmacophore mapping of the CAS 388627-91-6 scaffold within a theoretical kinase binding pocket.[2][3][4]

Handling, Stability & Safety

Signal Word: WARNING

-

Acute Toxicity: Like most anilines, this compound is likely harmful if swallowed or inhaled. It may cause methemoglobinemia (interference with oxygen transport in blood).

-

Skin/Eye: Causes skin irritation and serious eye irritation. The pyridine component can be a sensitizer.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Anilines are prone to oxidation (turning dark brown/black) upon exposure to air and light.

-

Disposal: Must be disposed of as hazardous organic waste containing nitrogen.

Self-Validating Purity Check: Before using in a biological assay, verify purity via LC-MS.

-

Pass Criteria: Single peak at 254 nm; Mass spectrum shows [M+H]⁺ = 199.1.

-

Fail Criteria: Presence of M+H 197 (unreduced alkene) or M+H 229 (unreduced nitro intermediate).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80054222, 3-(Pyridin-4-ylsulfanylmethyl)aniline (Analogous Structure). Retrieved from [Link][5]

-

Royal Society of Chemistry. Synthesis of (Z)-N-(1-aryl-2-(pyridine-2-yl)vinyl)anilines (Heck/Coupling Protocols). Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(Pyridin-4-ylsulfanylmethyl)aniline | C12H12N2S | CID 80054222 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemo-Structural Analysis and Synthetic Utility of 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Subject: CAS 388627-91-6 | Molecular Scaffolding in Kinase Inhibitor Design

Executive Summary

3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS: 388627-91-6) is a critical bifunctional intermediate used primarily in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs). Structurally, it features a flexible ethyl bridge connecting a solvent-exposed pyridine ring (hydrogen bond acceptor) to an internal phenylamine core (hydrogen bond donor).

This specific architecture allows the molecule to function as a "hinge-binder" or a "gatekeeper" probe in drug discovery, particularly for Type II kinase inhibitors where the flexible linker permits the molecule to navigate the steric bulk of the ATP-binding pocket.

Physicochemical Specifications

The following data aggregates calculated and experimental values for high-precision laboratory referencing.

| Property | Value | Technical Note |

| Chemical Name | 3-(2-Pyridin-4-yl-ethyl)-phenylamine | Synonyms: 3-(2-(pyridin-4-yl)ethyl)aniline |

| CAS Number | 388627-91-6 | Verified identifier for procurement |

| Molecular Formula | ||

| Molecular Weight | 198.26 g/mol | Exact Mass: 198.1157 |

| Appearance | Pale yellow to brown solid | Oxidation sensitive (amine) |

| Predicted LogP | ~2.3 - 2.8 | Moderate lipophilicity; cell-permeable |

| pKa (Pyridine N) | ~5.25 | Protonates in acidic media (salt formation) |

| pKa (Aniline N) | ~4.60 | Weakly basic; nucleophilic center |

| Solubility | DMSO, Methanol, DCM | Limited solubility in water at neutral pH |

Synthetic Architecture & Methodology

The synthesis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine requires a strategy that establishes the carbon-carbon bond between the heterocycle and the aryl ring while maintaining the integrity of the amine.

Recommended Protocol: The Heck-Reduction Sequence

While various routes exist (e.g., Sonogashira coupling), the Heck Cross-Coupling followed by Hydrogenation is the most robust pathway for scalability and atom economy.

Step 1: Heck Coupling (Formation of the Vinyl Linker)

-

Reactants: 3-Bromoaniline (1.0 eq) + 4-Vinylpyridine (1.2 eq).

-

Catalyst: Palladium(II) acetate (

) (5 mol%). -

Ligand: Tri-o-tolylphosphine (

) (10 mol%). -

Base: Triethylamine (

) or Potassium Carbonate ( -

Solvent: DMF or Acetonitrile, reflux at 80-100°C.

-

Mechanism: The Pd(0) species undergoes oxidative addition into the aryl-bromide bond.[1] Coordination of the vinylpyridine followed by migratory insertion and

-hydride elimination yields the stilbene-like intermediate: (E)-3-(2-(pyridin-4-yl)vinyl)aniline.

Step 2: Catalytic Hydrogenation (Reduction to Ethyl Linker)

-

Substrate: Vinyl intermediate from Step 1.

-

Catalyst: 10% Palladium on Carbon (Pd/C).

-

Conditions:

atmosphere (balloon pressure or 30 psi), Methanol/Ethanol solvent, RT, 4-12 hours. -

Outcome: The alkene double bond is reduced to a single bond (ethyl group).

-

Critical Control: Monitor reaction time to avoid reducing the pyridine ring (which requires harsher conditions/acidic media).

-

Workflow Visualization (DOT Diagram)

Caption: Figure 1. Step-wise synthetic pathway utilizing Heck cross-coupling to establish the carbon scaffold, followed by chemoselective hydrogenation to generate the flexible ethyl linker.

Analytical Validation (QC Standards)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1H-NMR (Proton NMR) - 400 MHz, DMSO-d6

The hallmark of this molecule is the disappearance of the vinyl protons (doublets at ~7.0-7.5 ppm with high coupling constants) and the appearance of the ethyl bridge signals.

- 8.45 ppm (d, 2H): Pyridine protons adjacent to Nitrogen (C2, C6). Distinctive deshielding.

- 7.25 ppm (d, 2H): Pyridine protons (C3, C5).

- 6.90 - 7.00 ppm (m, 1H): Phenyl ring (C5).

- 6.30 - 6.50 ppm (m, 3H): Phenyl ring protons ortho/para to amine (C2, C4, C6). Upfield shift due to amine electron donation.

-

5.00 ppm (s, 2H):

-

2.80 - 2.95 ppm (m, 4H): Critical Diagnostic Signal. Two overlapping triplets or a multiplet representing the

Mass Spectrometry (ESI-MS)

-

Expected [M+H]+: 199.12 m/z.

-

Fragmentation: Loss of the pyridine ring or cleavage of the ethyl chain may be observed at higher collision energies.

Application in Drug Discovery[4][5]

This molecule is not merely a reagent; it is a pharmacophore scaffold .

-

Kinase Inhibition (Type II): The 3-position amine is frequently derivatized into a urea or amide moiety (e.g., reacting with an isocyanate). This urea motif binds to the Glu/Asp "DFG-motif" in kinases (like VEGFR2 or BRAF), locking the kinase in an inactive conformation.

-

Example Logic: The phenyl ring sits in the hydrophobic pocket, while the ethyl-pyridine tail extends into the solvent front or interacts with the "gatekeeper" residue, improving solubility and selectivity.

-

-

Solubility Enhancement: The basic pyridine nitrogen provides a handle for salt formation (e.g., Tosylate or Mesylate salts), significantly improving the bioavailability of lipophilic drug candidates.

Pharmacophore Logic Diagram

Caption: Figure 2. Structural decomposition of the molecule highlighting its functional roles in medicinal chemistry: anchoring, linking, and solubilizing.

Safety and Handling

-

Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The amine is prone to oxidation (darkening) upon prolonged air exposure.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. Avoid inhalation of dust.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5302725, {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine (Analog Precursor). Retrieved from [Link]

-

Royal Society of Chemistry. Supporting Information: Synthesis of Pyridyl-Vinyl-Aniline analogs. Retrieved from [Link]

Sources

chemical structure of 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Structural Architecture, Synthesis, and Pharmacological Utility[1]

Executive Summary

3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS: 388627-91-6), often referred to as 3-[2-(4-pyridyl)ethyl]aniline , represents a critical "flexible-linker" scaffold in medicinal chemistry. Unlike its rigid biaryl congeners (e.g., phenyl-pyridines found in drugs like Sorafenib), this molecule incorporates an ethylene bridge (

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The molecule consists of a central aniline ring substituted at the meta (3-) position with a 2-(pyridin-4-yl)ethyl chain. The meta substitution is structurally significant; it directs subsequent functionalization (e.g., urea or amide formation) at a

Table 1: Physicochemical Specifications

| Property | Value | Significance |

| IUPAC Name | 3-[2-(pyridin-4-yl)ethyl]aniline | Official nomenclature |

| Molecular Formula | - | |

| Molecular Weight | 198.26 g/mol | Fragment-like, high ligand efficiency potential |

| CAS Number | 388627-91-6 | Unique Identifier |

| LogP (Calc) | ~2.8 - 3.0 | Lipophilic; good membrane permeability |

| TPSA | ~39 | High oral bioavailability potential (<140 |

| pKa (Pyridine) | ~5.2 | Protonatable at physiological pH (lysosome trapping risk) |

| pKa (Aniline) | ~4.6 | Weak base; nucleophilic handle for derivatization |

Structural Analysis

The ethylene linker acts as an electronic insulator. Unlike styryl (vinyl-linked) analogs, the pyridine ring does not withdraw electron density from the aniline via resonance. This maintains the nucleophilicity of the aniline nitrogen, making it a reactive handle for library synthesis.

DOT Diagram 1: Structural Connectivity & Numbering

Caption: Structural decomposition highlighting the meta-connectivity and pharmacophoric points.

Synthetic Methodology: The Heck-Reduction Sequence

While various routes exist (e.g., Sonogashira coupling), the Heck reaction followed by catalytic hydrogenation is the most scalable and atom-economical approach for this scaffold. This route avoids the use of unstable diazonium salts or expensive boronic acids associated with other methods.

Phase 1: Heck Coupling

The reaction couples 3-bromoaniline (or 3-bromo-nitrobenzene if protection is needed) with 4-vinylpyridine .

-

Reagents:

(Catalyst), -

Mechanism: Oxidative addition of Pd(0) to the aryl bromide, followed by migratory insertion of the alkene, and

-hydride elimination to yield the styryl intermediate.

Phase 2: Catalytic Hydrogenation

The alkene (styryl) bond is reduced to an ethyl bridge. If starting from a nitro-precursor, the nitro group is simultaneously reduced to the amine.

-

Reagents:

(1 atm or balloon), 10% Pd/C, Methanol. -

Outcome: Quantitative conversion to 3-(2-Pyridin-4-yl-ethyl)-phenylamine.

Detailed Experimental Protocol (Self-Validating)

-

Coupling: Charge a flask with 3-bromoaniline (1.0 eq), 4-vinylpyridine (1.2 eq),

(5 mol%), and tri-o-tolylphosphine (10 mol%) in DMF. Add triethylamine (2.0 eq). Heat to 100°C under-

Validation: Monitor by TLC (EtOAc/Hexane). Product (styryl intermediate) will be fluorescent and less polar than starting amine.

-

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF. Dry over

and concentrate. -

Reduction: Dissolve the crude styryl intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under

balloon at RT for 4-6h.-

Validation: Disappearance of the alkene protons in

NMR (approx 7.0-7.5 ppm doublets) and appearance of multiplet signals at 2.8-3.0 ppm (ethylene bridge).

-

-

Purification: Filter through Celite. Concentrate. Purify via flash chromatography (DCM/MeOH) if necessary.

DOT Diagram 2: Synthesis Workflow

Caption: Step-wise synthesis via Heck coupling and Pd-catalyzed hydrogenation.

Medicinal Chemistry Applications

The "Hinge-Binder" Strategy

In kinase inhibitor discovery, the pyridine nitrogen often serves as a hydrogen bond acceptor for the "hinge region" of the ATP-binding pocket (e.g., interacting with the backbone NH of specific amino acids).[1]

-

Meta-Aniline Vector: The aniline amine is positioned to project into the "solvent-exposed" region or the "back pocket" (DFG-out conformation). Derivatizing this amine with a urea or amide moiety (e.g., reacting with a substituted isocyanate) creates a "Type II" inhibitor architecture similar to Sorafenib or Imatinib .

-

Flexibility vs. Rigidity: The ethyl linker allows the pyridine headgroup to adjust its orientation to maximize

stacking interactions within the active site, a degree of freedom not possible with rigid biaryl bonds.

Nitrogen Scanning

This molecule is also used in "Nitrogen Scanning" campaigns. By synthesizing isomers (2-pyridyl, 3-pyridyl, 4-pyridyl), researchers systematically probe the optimal position of the nitrogen atom for H-bonding without altering the overall lipophilicity or steric bulk of the molecule [1].

DOT Diagram 3: Pharmacophore Mapping

Caption: Pharmacophoric interaction map showing the role of each moiety in kinase binding.

Handling and Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air.

-

Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water unless protonated (pH < 4).

-

Safety: Irritant. Use standard PPE. The pyridine moiety may exhibit metabolic liability (N-oxidation) in vivo, which should be monitored during DMPK studies.

References

-

BenchChem. (2025).[1] 3-Methyl-4-(pyridin-4-yl)aniline: A Key Intermediate in Modern Drug Discovery. Retrieved from

-

Santa Cruz Biotechnology. 3-(2-Pyridin-4-yl-ethyl)-phenylamine Product Specifications. Retrieved from

-

Royal Society of Chemistry. (2024). Synthesis of (Z)-N-(1-aryl-2-(pyridine-2-yl)vinyl)anilines and related scaffolds. Retrieved from

-

PubChem. Compound Summary: 4-(2-Aminophenethyl)pyridine (Isomer Analog). Retrieved from [2]

-

Echemi. 3-(2-Pyridin-4-yl-ethyl)-phenylamine Supplier Data. Retrieved from

Sources

The Emerging Therapeutic Potential of 3-(2-Pyridin-4-yl-ethyl)-phenylamine Derivatives: A Technical Guide to Their Biological Activity

Introduction: A Scaffold of Promise in Medicinal Chemistry

The confluence of aromatic and heteroaromatic ring systems in a single molecular framework has long been a cornerstone of successful drug discovery. The 3-(2-Pyridin-4-yl-ethyl)-phenylamine scaffold, which marries a flexible ethyl-linked phenylamine to a pyridine ring, represents a promising, yet underexplored, chemical space. This guide delves into the prospective biological activities of derivatives based on this core structure, drawing insights from analogous molecular architectures to project their therapeutic potential, particularly in the realm of oncology. While direct, extensive studies on this specific scaffold are nascent, the wealth of data on related phenylamine and pyridine-containing molecules provides a robust foundation for predicting their mechanism of action and guiding future research. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a synthesized understanding of the potential biological impact of these derivatives, grounded in established principles of medicinal chemistry and cancer biology.

Anticipated Biological Activity: A Focus on Anticancer Therapeutics

The structural motifs present in 3-(2-Pyridin-4-yl-ethyl)-phenylamine derivatives are reminiscent of numerous classes of established anticancer agents. The phenylamine portion can act as a crucial hydrogen bond donor and acceptor, while the pyridine ring offers a basic nitrogen atom for key interactions with biological targets and can be readily functionalized. The ethyl linker provides conformational flexibility, allowing the molecule to adopt optimal orientations within target binding sites. Based on extensive literature on related compounds, the primary anticipated biological activities of these derivatives are centered around the inhibition of key cellular processes that drive cancer progression.

Kinase Inhibition: Targeting the Engines of Cell Proliferation

A predominant mechanism of action for many pyridine and aniline-containing anticancer drugs is the inhibition of protein kinases.[1] These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival. Deregulation of kinase activity is a hallmark of many cancers.

Derivatives of the 3-(2-Pyridin-4-yl-ethyl)-phenylamine scaffold are predicted to function as inhibitors of several key kinase families, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By blocking VEGFR signaling, these compounds could inhibit angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[1][2]

-

Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR is a validated strategy in the treatment of various solid tumors.[2]

-

Other Tyrosine Kinases: The broader family of tyrosine kinases presents numerous potential targets.[2]

The binding of these derivatives to the ATP-binding pocket of kinases is expected to be a key feature of their inhibitory activity. The phenylamine moiety can form critical hydrogen bonds with the hinge region of the kinase, a common interaction for Type I and Type II kinase inhibitors.

Signaling Pathway: Postulated Kinase Inhibition

Caption: Postulated mechanism of kinase inhibition.

Induction of Apoptosis: Triggering Programmed Cell Death

A significant body of research demonstrates that aniline and pyridine derivatives can induce apoptosis, or programmed cell death, in cancer cells.[3][4][5][6] This is a critical mechanism for eliminating malignant cells. It is anticipated that 3-(2-Pyridin-4-yl-ethyl)-phenylamine derivatives will share this capability.

The induction of apoptosis by these compounds could proceed through several mechanisms, including:

-

Caspase Activation: The activation of the caspase cascade is a central event in apoptosis. These derivatives may trigger this cascade, leading to the systematic dismantling of the cell.[3]

-

Disruption of Microtubule Dynamics: Some related compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.[3][6]

Signaling Pathway: Anticipated Apoptosis Induction

Caption: Simplified overview of apoptosis induction.

Cell Cycle Arrest: Halting Uncontrolled Division

In addition to inducing apoptosis, these derivatives may also cause cell cycle arrest, preventing cancer cells from progressing through the phases of division. This is often a precursor to apoptosis and is a common mechanism of action for many anticancer agents.

Structure-Activity Relationship (SAR) Insights

Based on studies of analogous compounds, several predictions can be made regarding the structure-activity relationships of 3-(2-Pyridin-4-yl-ethyl)-phenylamine derivatives:

-

Substitution on the Phenylamine Ring: Small, electron-donating groups at the meta-position of the aniline ring have been shown to be important for the activity of some related compounds.[3]

-

Substitution on the Pyridine Ring: The electronic properties and position of substituents on the pyridine ring will likely have a significant impact on both potency and selectivity.

-

The Ethyl Linker: Modifications to the linker, such as increasing rigidity or introducing heteroatoms, could influence the binding affinity and pharmacokinetic properties of the derivatives.

Experimental Protocols

The following are generalized protocols for the initial biological evaluation of novel 3-(2-Pyridin-4-yl-ethyl)-phenylamine derivatives, adapted from methodologies reported for similar compounds.[7][8][9]

General Synthetic Strategy

A plausible synthetic route to the target compounds would involve the coupling of a suitably substituted phenylamine with a 4-(2-haloethyl)pyridine derivative. Alternatively, a Heck or Sonogashira coupling could be employed to form the ethyl or a related linker between the two aromatic rings, followed by reduction and amination steps.

Experimental Workflow: Synthesis and Initial Screening

Caption: General workflow for synthesis and screening.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay

-

Assay Setup: In a 96-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.

-

Compound Addition: Add the test compounds at various concentrations.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time.

-

Detection: Measure the fluorescence to determine the extent of peptide phosphorylation.

-

Data Analysis: Calculate the IC50 value for kinase inhibition.

Caspase Activity Assay

-

Cell Treatment: Treat cancer cells with the test compounds for 24-48 hours.

-

Cell Lysis: Lyse the cells to release the cellular contents.

-

Substrate Addition: Add a fluorogenic caspase substrate (e.g., for caspase-3/7) to the cell lysate.

-

Incubation: Incubate at 37°C.

-

Fluorescence Measurement: Measure the fluorescence to quantify caspase activity.

Data Presentation: A Comparative Overview

The following table summarizes the cytotoxic activities of various related aniline and pyridine derivatives against different cancer cell lines, providing a benchmark for the evaluation of novel 3-(2-Pyridin-4-yl-ethyl)-phenylamine derivatives.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine aniline derivative (4j) | LoVo (colorectal) | 11.47 | [7] |

| Pyrimidine aniline derivative (4f) | MCF-7 (breast) | 11.47 | [7] |

| Pyridopyrimidinone-thiazole hybrid (K5) | HeLa (cervical) | 15 | [8] |

| Pyridopyrimidinone-thiazole hybrid (K5) | MCF-7 (breast) | 119 | [8] |

| 4-anilino-2-(2-pyridyl)pyrimidine (5l) | T47D (breast) | 0.018 (EC50) | [3] |

| Thiadiazole-triazole-pyridine derivative (C2) | MCF-7 (breast) | 110.4 (µg/ml) |

Conclusion and Future Directions

The 3-(2-Pyridin-4-yl-ethyl)-phenylamine scaffold holds considerable promise as a template for the design of novel therapeutic agents, particularly in the field of oncology. Drawing on the extensive research into related aniline and pyridine derivatives, it is reasonable to hypothesize that compounds based on this core structure will exhibit potent anticancer activity through mechanisms such as kinase inhibition and the induction of apoptosis. The experimental protocols and structure-activity relationship insights provided in this guide offer a solid framework for the synthesis and biological evaluation of new derivatives. Future research should focus on the systematic exploration of substitutions on both the phenylamine and pyridine rings to optimize potency, selectivity, and pharmacokinetic properties. In vivo studies will be crucial to validate the therapeutic potential of the most promising lead compounds.

References

- Devidi, S., et al. (2023). Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization. Annals of Phytomedicine, 12(1), 303-309.

-

Sirisoma, N., et al. (2006). Discovery of substituted 4-anilino-2-(2-pyridyl)pyrimidines as a new series of apoptosis inducers using a cell- and caspase-based high throughput screening assay. Part 1: structure-activity relationships of the 4-anilino group. Bioorganic & Medicinal Chemistry, 14(23), 7761-7773. Available from: [Link]

-

Ugarkar, B. G., et al. (2005). 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine: structure-activity relationships of 7-substituted heteroaryl analogs as non-nucleoside adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 13(11), 3705-3720. Available from: [Link]

- Mohammadi-Farani, A., et al. (2020). Structure of two aniline derivatives as potent anticancer lead compounds.

-

Abdel-Sattar, E., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Pharmaceuticals (Basel), 16(1), 79. Available from: [Link]

-

Pevarello, P., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2345-2361. Available from: [Link]

- Reda, S. E. (2021). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.

-

Al-Said, M. S., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 339(8), 430-435. Available from: [Link]

-

El-Naggar, M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7856. Available from: [Link]

-

Ramezanzadeh, F., et al. (2021). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 16(4), 385-394. Available from: [Link]

-

Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. Available from: [Link]

- El-Metwally, A. M. (2011). In vitro and in vivo antitumor activity of some synthesized 4-(2-pyridyl)-3-Thiosemicarbazides derivatives. International Journal of Pharma and Bio Sciences, 2(1), 436-448.

-

Li, Y., et al. (2023). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. Molecules, 28(16), 5988. Available from: [Link]

-

Cai, S. X., et al. (2009). Discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 19(13), 3422-3425. Available from: [Link]

- Ramezanzadeh, F., et al. (2021). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl] -3H-pyrido [2,3-d]pyrimidin-4-one derivatives.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of substituted 4-anilino-2-(2-pyridyl)pyrimidines as a new series of apoptosis inducers using a cell- and caspase-based high throughput screening assay. Part 1: structure-activity relationships of the 4-anilino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ukaazpublications.com [ukaazpublications.com]

- 8. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine from 4-Vinylpyridine

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through a robust and efficient two-step sequence commencing with a Palladium-catalyzed Heck reaction between 4-vinylpyridine and 3-bromoaniline, followed by the selective catalytic hydrogenation of the resulting vinyl intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful execution.

Introduction

The development of efficient synthetic routes to novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 3-(2-Pyridin-4-yl-ethyl)-phenylamine is a key intermediate possessing both a pyridine and an aniline moiety, making it an attractive scaffold for the synthesis of a diverse range of biologically active molecules and functional materials. This document outlines a reliable and scalable two-step synthesis strategy, beginning with the commercially available starting materials, 4-vinylpyridine and 3-bromoaniline.

The chosen synthetic pathway leverages a Palladium-catalyzed Heck reaction for the initial carbon-carbon bond formation, a powerful and versatile cross-coupling reaction.[1][2] This is followed by a chemoselective reduction of the resulting alkene using catalytic hydrogenation with palladium on carbon (Pd/C), a widely used and sustainable method for this transformation.[3][4]

Synthetic Strategy Overview

The overall synthetic transformation is depicted below. The process begins with the Heck coupling of 4-vinylpyridine with 3-bromoaniline to yield the intermediate, 3-(2-pyridin-4-yl-vinyl)-phenylamine. This intermediate is then subjected to catalytic hydrogenation to afford the desired product, 3-(2-Pyridin-4-yl-ethyl)-phenylamine.

Caption: Simplified catalytic cycle of the Heck reaction.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Vinylpyridine | ≥95% | Sigma-Aldrich |

| 3-Bromoaniline | 99% | Alfa Aesar |

| Palladium(II) Acetate | 98% | Strem Chemicals |

| Triphenylphosphine | 99% | Acros Organics |

| Triethylamine | ≥99.5% | Fisher Scientific |

| Acetonitrile | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Saturated aq. NaCl | ||

| Anhydrous MgSO4 | ||

| Silica Gel | 230-400 mesh |

Procedure:

-

To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromoaniline (1.72 g, 10.0 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and triphenylphosphine (105 mg, 0.4 mol%).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous acetonitrile (40 mL) via syringe, followed by triethylamine (2.1 mL, 15.0 mmol).

-

Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

-

Add 4-vinylpyridine (1.05 g, 10.0 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexanes 1:1).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium chloride solution (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford 3-(2-pyridin-4-yl-vinyl)-phenylamine as a yellow solid.

Expected Yield: 70-80%

Part 2: Catalytic Hydrogenation

The second step involves the selective reduction of the carbon-carbon double bond of the styrylpyridine intermediate. Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation. [5]The reaction proceeds under a hydrogen atmosphere at room temperature, offering a high degree of chemoselectivity, leaving the aromatic pyridine and aniline rings intact.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-(2-Pyridin-4-yl-vinyl)-phenylamine | Synthesized in Part 1 | |

| 10% Palladium on Carbon (Pd/C) | Johnson Matthey | |

| Methanol | ACS Grade | VWR |

| Hydrogen Gas | High Purity | |

| Celite® |

Procedure:

-

To a 250 mL hydrogenation flask, add a solution of 3-(2-pyridin-4-yl-vinyl)-phenylamine (1.96 g, 10.0 mmol) in methanol (100 mL).

-

Carefully add 10% Palladium on Carbon (100 mg, ~1 mol% Pd) to the solution under a stream of nitrogen.

-

Seal the flask and connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Upon completion, carefully purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 20 mL).

-

Combine the filtrates and remove the solvent under reduced pressure to yield 3-(2-Pyridin-4-yl-ethyl)-phenylamine as a pale yellow oil or low-melting solid.

Expected Yield: >95%

Characterization Data

3-(2-Pyridin-4-yl-ethyl)-phenylamine:

-

¹H NMR (400 MHz, CDCl₃): δ 8.49 (d, J = 5.2 Hz, 2H), 7.12 (d, J = 5.2 Hz, 2H), 7.05 (t, J = 7.8 Hz, 1H), 6.55-6.65 (m, 3H), 3.65 (s, 2H), 2.95-3.05 (m, 4H).

-

¹³C NMR (101 MHz, CDCl₃): δ 150.1, 149.5, 146.3, 138.2, 129.4, 124.3, 118.6, 115.5, 113.0, 37.9, 35.6.

-

Mass Spectrometry (ESI-MS): m/z 199.1233 [M+H]⁺, calculated for C₁₃H₁₅N₂⁺: 199.1235.

Troubleshooting and Safety Precautions

-

Heck Reaction:

-

Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The quality of the palladium catalyst is crucial.

-

Side Products: The formation of homocoupled products can be minimized by controlling the reaction temperature and using the correct stoichiometry.

-

-

Catalytic Hydrogenation:

-

Incomplete Reaction: Ensure the catalyst is active and the hydrogen delivery is sufficient. Vigorous stirring is necessary to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

-

Safety: Palladium on carbon is pyrophoric when dry and exposed to air, especially after being used in a hydrogenation reaction. Always handle the catalyst wet and filter it carefully. Do not allow the filter cake to dry in the air. Quench the used catalyst with water before disposal. Hydrogen gas is highly flammable; ensure the apparatus is properly set up and there are no sources of ignition.

-

Conclusion

This application note provides a well-defined and reproducible two-step protocol for the synthesis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine from readily available starting materials. The use of a palladium-catalyzed Heck reaction followed by a selective catalytic hydrogenation offers a reliable and scalable route to this valuable synthetic intermediate. The detailed experimental procedures, mechanistic insights, and troubleshooting tips provided herein are intended to enable researchers to successfully implement this synthesis in their laboratories.

References

- BenchChem. (n.d.). Purification of 2-aminopyridine derivatives.

- BenchChem. (n.d.). How to remove unreacted 2-aminopyridine from product.

- Stepanova, L. N., et al. (2021).

- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase.

- BenchChem. (n.d.). Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis.

- Wikipedia. (n.d.). Heck reaction.

- Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Journal of the American Chemical Society, 136(10), 3792–3795.

- Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Thompson, A. M., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI.

- Karimi, B., & Enders, D. (2006). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Organic Letters, 8(7), 1237-1240.

- Littke, A. F., & Fu, G. C. (2002). Palladium- (and nickel-) catalyzed vinylation of aryl halides.

- Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. (2024). European Journal of Chemistry.

- Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. (n.d.). Arkivoc.

- Zharmagambetova, A. K., et al. (1994). Hydrogenation catalysts based on palladium complexes with poly(vinylpyridine). Reactive Polymers, 24(1), 45-50.

- BenchChem. (n.d.). Application Notes and Protocols: Heck Reaction with 3-Bromo-4-isopropylpyridine.

- A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. (n.d.).

- The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Chemical Reagents.

- Al-Masry, Z. A., & Al-Ghamdi, A. M. (2019).

- Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 2(1), 57.

- Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. (n.d.). ChemRxiv.

- Tony St John. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.

- Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (n.d.).

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). RSC Publishing.

- Wikipedia. (n.d.). Selective reduction.

- Evans, M. I., et al. (1988). Selective reduction of multifetal pregnancies. The Lancet, 331(8599), 1373-1375.

- Twins Trust. (n.d.). Selective Reduction.

- Liu, B., & Khalil, A. (2021). Selective Fetal Reduction in Multiple Pregnancies. GLOWM.

- Selective fetal reduction in monochorionic twins: Preliminary experience. (n.d.). PMC.

Sources

- 1. Heck Reaction [organic-chemistry.org]

- 2. nobelprize.org [nobelprize.org]

- 3. Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

using 3-(2-Pyridin-4-yl-ethyl)-phenylamine as a drug intermediate

Application Note: Strategic Utilization of 3-(2-Pyridin-4-yl-ethyl)-phenylamine in Kinase Inhibitor Design

Executive Summary

3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS: 388627-91-6), also known as 3-[2-(4-pyridinyl)ethyl]-aniline, represents a critical scaffold in the development of Type II Kinase Inhibitors . Unlike Type I inhibitors that target the active conformation (DFG-in), Type II inhibitors stabilize the inactive (DFG-out) conformation, offering superior selectivity and extended residence time.

This intermediate provides a unique structural advantage: the ethyl linker introduces flexibility between the hinge-binding motif (pyridine) and the hydrophobic core (phenylamine), allowing the molecule to navigate the steric bulk of "gatekeeper" mutations (e.g., T315I in BCR-ABL) more effectively than rigid vinyl or amide linkers found in first-generation inhibitors like Sorafenib or Nilotinib.

This guide details the synthesis, quality control, and downstream application of this intermediate in generating a library of urea-based kinase inhibitors.

Chemical Biology & Mechanism of Action

The therapeutic value of 3-(2-Pyridin-4-yl-ethyl)-phenylamine lies in its ability to span the ATP-binding pocket of protein kinases.

-

Pyridine Moiety (Hinge Binder): The nitrogen atom of the pyridine ring typically forms a hydrogen bond with the hinge region of the kinase (e.g., Cys919 in VEGFR2).

-

Ethyl Linker (Flexibility): The saturated ethyl chain allows the molecule to adopt a conformation that avoids steric clashes with bulky gatekeeper residues, a common mechanism of drug resistance.

-

Phenylamine (Scaffold Core): The aniline nitrogen serves as a nucleophile for deriving ureas or amides, which form critical hydrogen bonds with the conserved Glu/Asp residues in the DFG motif.

Mechanistic Pathway Diagram

Caption: Pharmacophore mapping of the 3-(2-Pyridin-4-yl-ethyl)-phenylamine scaffold within the kinase ATP-binding pocket.

Synthesis Protocol: Preparation of the Intermediate

This protocol describes the synthesis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine from commercially available 3-bromoaniline and 4-vinylpyridine via a Heck coupling followed by hydrogenation.

Reagents & Equipment

-

Reactants: 3-Bromoaniline (1.0 eq), 4-Vinylpyridine (1.2 eq).

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Tri-o-tolylphosphine (P(o-tol)₃, 10 mol%).

-

Base: Triethylamine (Et₃N, 2.5 eq).

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

-

Hydrogenation: 10% Pd/C, Hydrogen balloon, Methanol.

Step-by-Step Methodology

Stage 1: Heck Coupling (Synthesis of Vinyl Intermediate)

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromoaniline (1.72 g, 10 mmol) in DMF (20 mL).

-

Addition: Add 4-Vinylpyridine (1.26 g, 12 mmol) and Triethylamine (3.5 mL, 25 mmol). Degas the solution by bubbling nitrogen for 15 minutes.

-

Catalysis: Add Pd(OAc)₂ (112 mg, 0.5 mmol) and P(o-tol)₃ (304 mg, 1.0 mmol).

-

Reaction: Heat the mixture to 100°C under nitrogen atmosphere for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of 3-bromoaniline.

-

Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM) to yield 3-(2-(pyridin-4-yl)vinyl)aniline as a yellow solid.

Stage 2: Hydrogenation (Reduction to Ethyl Linker)

-

Setup: Dissolve the vinyl intermediate (from Stage 1) in Methanol (30 mL).

-

Catalyst: Carefully add 10% Pd/C (10% by weight of substrate) under a nitrogen stream.

-

Reduction: Purge the flask with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 4–6 hours.

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate to yield 3-(2-Pyridin-4-yl-ethyl)-phenylamine as an off-white solid or viscous oil.

-

Yield Expectation: 85–95% (over two steps).

-

Quality Control & Characterization

Verify the identity and purity of the intermediate before proceeding to library synthesis.

Table 1: Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid/oil | Visual Inspection |

| Purity | > 97% | HPLC (C18, ACN/H₂O + 0.1% TFA) |

| MS (ESI+) | [M+H]⁺ = 199.12 m/z | LC-MS |

| ¹H NMR | δ 8.45 (d, 2H), 7.15 (d, 2H), 7.05 (t, 1H), 6.50 (m, 3H), 3.50 (br s, 2H, NH₂), 2.85 (m, 4H) | 400 MHz, DMSO-d₆ |

| Water Content | < 0.5% | Karl Fischer Titration |

Application Protocol: Synthesis of Kinase Inhibitor Library

This intermediate is most commonly used to generate Urea-based Kinase Inhibitors (analogous to Sorafenib). The aniline amine reacts with isocyanates to form the urea linkage, a key pharmacophore for binding the DFG-out pocket.

Workflow Diagram

Caption: Workflow for converting the intermediate into a functional kinase inhibitor.

General Procedure (Urea Formation)

-

Dissolution: Dissolve 3-(2-Pyridin-4-yl-ethyl)-phenylamine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Addition: Add the appropriate Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The product often precipitates as a white solid.

-

Workup: Filter the precipitate and wash with cold DCM. If no precipitate forms, concentrate and purify via preparative HPLC.

-

Validation: Confirm structure via ¹H NMR (look for two urea protons at δ 8.5–9.5 ppm).

Safety & Handling

-

Pyridine Derivatives: Known to be irritants and potential neurotoxins. Handle in a fume hood.

-

Anilines: Toxic by inhalation and skin absorption. May cause methemoglobinemia. Wear double nitrile gloves and a lab coat.

-

Palladium Catalysts: Pd/C is pyrophoric when dry. Keep wet with solvent (methanol/water) during filtration to prevent ignition.

References

-

BenchChem. (2025).[1][2][3] Synthesis and Evaluation of Imatinib Analogs Using 3-Methyl-4-(pyridin-4-yl)aniline. Retrieved from .

-

Santa Cruz Biotechnology. (2024). 3-(2-Pyridin-4-yl-ethyl)-phenylamine Product Data Sheet. Retrieved from .

-

Liu, Y., et al. (2017).[4] "Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer." Journal of Medicinal Chemistry. Retrieved from .

-

Gayani, B., & Maly, D.J. (2008).[5] "Design, synthesis and characterization of 'clickable' 4-anilinoquinazoline kinase inhibitors." Molecular BioSystems, 4(6), 542-550.[5] Retrieved from .

-

Echemi. (2024). Product Profile: 3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS 388627-91-6).[6] Retrieved from .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

storage stability of 3-(2-Pyridin-4-yl-ethyl)-phenylamine solution at -20°C

Technical Application Note: Storage Stability & Handling of 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Abstract

This application note details the physicochemical stability profile and standardized storage protocols for 3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS: 388627-91-6).[1][2] As a bifunctional building block containing an oxidation-prone aniline moiety and a hygroscopic pyridine ring, this compound requires rigorous environmental control to prevent oxidative dimerization (browning) and protonation-induced aggregation.[1][2] This guide provides a validated workflow for preparing -20°C stock solutions, ensuring >98% purity retention over 12 months.

Physicochemical Stability Profile

To ensure data integrity in downstream assays, researchers must understand the specific failure modes of this molecule.

| Feature | Chemical Risk | Consequence | Mitigation Strategy |

| Aniline Moiety | Oxidation (High Risk) | Formation of azo-dimers, N-oxides, and colored polymers (browning).[1][2] | Store under Argon/Nitrogen; protect from light. |

| Pyridine Ring | Hygroscopicity | Moisture absorption leads to inaccurate weighing and hydrolysis of esters (if co-solvated). | Equilibrate to RT before opening; use desiccators. |

| Ethyl Linker | Benzylic Oxidation | Slow formation of peroxides (Low Risk compared to amine). | Low-temperature storage (-20°C).[1][2] |

| Solubility | Precipitation | "Crashing out" in aqueous buffers or upon freeze-thaw cycles.[1][2] | Use DMSO (anhydrous) for stocks; limit freeze-thaw to <3 cycles.[1][2] |

Validated Storage Protocols

Protocol A: Solid State Storage (Long-Term)

For bulk powder storage (>1 year).[1][2]

-

Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass due to photosensitivity.

-

Atmosphere: Purge headspace with Argon or Nitrogen gas before sealing.

-

Temperature: -20°C (Standard) or -80°C (Optimal for >2 years).

-

Desiccation: Store vials inside a secondary container (e.g., Falcon tube or sealable bag) containing silica gel packets.

Protocol B: Preparation of Stock Solutions (Solution State)

For assay-ready aliquots (10 mM - 100 mM).

Reagents Required:

-

Compound: 3-(2-Pyridin-4-yl-ethyl)-phenylamine (>98% purity).[1][2]

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.

Step-by-Step Methodology:

-

Equilibration: Remove the solid compound vial from -20°C storage and let it sit at Room Temperature (RT) for 30 minutes before opening.

-

Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic pyridine ring, ruining stoichiometry.

-

-

Weighing: Weigh the desired mass (e.g., 10 mg) rapidly into an amber glass vial.

-

Dissolution: Add Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM . Vortex for 30 seconds.

-

Note: Sonicate only if visible particles remain. Avoid heating >30°C.

-

-

Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in polypropylene PCR tubes or amber microcentrifuge tubes.

-

Critical: Do not store a large "master stock" that will be frozen and thawed repeatedly.[3]

-

-

Storage: Store aliquots at -20°C or -80°C .

Quality Control & Stability Monitoring

Implement a "Use-Test" validation system. Before using a stored aliquot for a critical

Visual Inspection:

-

Pass: Solution is clear and colorless (or faint yellow).

-

Fail: Solution is dark yellow, brown, or contains precipitate. Discard immediately.

LC-MS Monitoring Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Failure Criteria: Appearance of a peak at [M+16] (N-oxide) or [2M-2] (Azo dimer).[1][2]

Visualization of Workflows & Pathways

Figure 1: Optimal Storage Workflow

This logic gate ensures minimal moisture introduction during handling.

Caption: Step-by-step workflow to minimize hygroscopic damage and oxidation during stock preparation.

Figure 2: Primary Degradation Pathways

Understanding the chemical fate of the aniline group.

Caption: The aniline moiety is the primary site of degradation, leading to colored azo/nitro impurities.[1][2]

References

-

Sigma-Aldrich. (2025). Improving Reproducibility: Best Practices for Small Molecules. Retrieved from [1][2]

-

BenchChem. (2025).[7][9] Stability and Storage of Pyridine-Aniline Intermediates. Retrieved from

-

National Institutes of Health (NIH). (2023). Guidance on Storage of Chemical Libraries. PubChem. Retrieved from [1]

-

Echemi. (2025).[4][7][10] Product Profile: 3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS 388627-91-6).[1][2][6] Retrieved from

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. captivatebio.com [captivatebio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Welcome to the technical support guide for the purification of 3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS No. 388627-91-6). This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this bifunctional molecule. The guidance herein is grounded in fundamental chemical principles and established laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: My crude 3-(2-Pyridin-4-yl-ethyl)-phenylamine sample is a dark, oily residue. What is the best initial purification strategy?

This is a common starting point, especially after a synthesis involving heated reaction conditions or the presence of catalysts. The discoloration often indicates the presence of polymeric or oxidized byproducts. A multi-step approach is typically most effective.

Initial Strategy: Acid-Base Extraction

The structure of 3-(2-Pyridin-4-yl-ethyl)-phenylamine contains two basic nitrogen atoms: one on the aniline ring and one on the pyridine ring. This dual basicity is the key to a highly effective initial cleanup using acid-base extraction. This technique separates basic compounds from neutral and acidic impurities.[1][2][3]

The Causality: By dissolving the crude mixture in a water-immiscible organic solvent and washing with an aqueous acid (like dilute HCl), both basic nitrogens will be protonated, forming a water-soluble salt.[1][3][4] This salt will migrate to the aqueous layer, leaving many non-basic, organic-soluble impurities behind in the organic layer.[2] Subsequently, basifying the aqueous layer will regenerate the neutral, organic-soluble amine, which can then be extracted back into a fresh organic solvent.[1][5]

Caption: Workflow for Acid-Base Extraction.

Q2: After acid-base extraction, I still see multiple spots on my TLC plate. How should I proceed?

This indicates that impurities with similar basicity to your target compound are present. For resolving these closely-related structures, column chromatography is the method of choice.[5]

Choosing the Right Conditions:

-

Stationary Phase: Silica gel is the standard choice. However, the basic nature of both the pyridine and aniline moieties can lead to strong interactions with the acidic silanol groups on the silica surface, causing significant peak tailing.[6]

-

Mobile Phase (Eluent): A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is generally effective.[5] A common starting point is a mixture of hexane and ethyl acetate.

Troubleshooting Peak Tailing:

Peak tailing can severely compromise separation efficiency. To counteract this, a small amount of a basic modifier should be added to the eluent system.[6]

-

Triethylamine (TEA): Adding 0.1-1% TEA to the mobile phase is a standard practice. The TEA will preferentially interact with the active silanol sites on the silica, effectively "masking" them from your basic compound and allowing it to elute more symmetrically.[6]

-

Ammonia: A solution of methanol containing a small percentage of ammonium hydroxide can also be effective, particularly for more polar compounds.

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel | Standard, cost-effective, and versatile. |

| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Good starting points for many aromatic amines. |

| Modifier | 0.1-1% Triethylamine (TEA) | Minimizes peak tailing by masking acidic silanol groups.[6] |

| Monitoring | TLC with UV visualization (254 nm) | Allows for tracking the separation of aromatic compounds. |

Q3: My compound appears pure by TLC after chromatography, but it won't crystallize. What can I do?

Recrystallization is an excellent final purification step to obtain a high-purity, crystalline solid.[7] If your compound is reluctant to crystallize from a single solvent, it may be due to high solubility or the presence of trace impurities inhibiting crystal lattice formation.

Troubleshooting Recrystallization:

-

Solvent System Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7] For 3-(2-Pyridin-4-yl-ethyl)-phenylamine, which has both polar and non-polar characteristics, a binary solvent system is often successful.

-

Suggested Systems:

-

Ethanol/Water[8]

-

Ethyl Acetate/Hexane

-

Dichloromethane/Hexane

-

-

-

Inducing Crystallization:

-

Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

-

Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the supersaturated solution to initiate crystallization.

-

Cooling: Slow cooling generally yields larger, purer crystals. Start by allowing the solution to cool to room temperature, then move it to a refrigerator, and finally to a freezer if necessary.

-

-

Salt Formation for Crystallization: If the free base is proving difficult to crystallize, converting it to a salt (e.g., a hydrochloride salt) can often yield a well-defined crystalline solid.[9] This can be achieved by dissolving the purified amine in a solvent like diethyl ether or ethyl acetate and carefully adding a solution of HCl in the same solvent.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 3. vernier.com [vernier.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nerdfighteria Wiki - Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40 [nerdfighteria.info]

- 8. echemi.com [echemi.com]

- 9. Reagents & Solvents [chem.rochester.edu]

Technical Support Hub: Synthesis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Ticket Subject: Process Optimization for CAS 132813-28-4 (Sorafenib Intermediate Fragment) Assigned Specialist: Senior Application Scientist Status: Open

System Architecture: The Synthesis Pathway

To troubleshoot yield issues effectively, we must first establish the standard industrial logic for this scaffold. While Heck coupling is a modern alternative, the most robust and scalable route for this specific ethyl-linked pyridine-aniline scaffold is the Knoevenagel-type Condensation followed by Global Hydrogenation .

The Route Map

Figure 1: Standard two-step synthesis pathway. Step 1 forms the carbon skeleton; Step 2 establishes the oxidation state.

Troubleshooting Module: Critical Control Points (CCPs)

This section addresses specific failure modes reported by users.

Ticket #101: "My condensation reaction turned into a black tar."

Diagnosis: Oxidative polymerization of 4-picoline or thermal decomposition of the aldehyde. Context: The condensation step requires high temperatures (reflux in acetic anhydride, ~140°C).[1] If the stoichiometry is off or oxygen is present, 4-picoline polymerizes rapidly.

Root Cause Analysis:

-

Stoichiometry Imbalance: Excess 4-picoline at high heat promotes self-polymerization.

-

Atmosphere: Lack of inert gas allows oxidative degradation.

-

Reagent Quality: Old 3-nitrobenzaldehyde often contains 3-nitrobenzoic acid (oxidation product), which kills the base-catalyzed mechanism.

Corrective Protocol (The "Clean" Condensation):

| Parameter | Standard Condition | Optimized Condition | Why? |

| Molar Ratio | 1:1 (Picoline:Aldehyde) | 1.2 : 1.0 (Aldehyde excess) | Excess aldehyde ensures picoline is consumed by the reaction, not polymerization. |

| Solvent | Neat Acetic Anhydride | Ac2O + AcOH (1:1) | Dilution moderates the exotherm and reduces tar formation. |

| Temp | Reflux (140°C) | 120°C (Internal) | Lower temp reduces thermal decomposition; extends time to 24h. |

| Additives | None | ZnCl2 (0.1 eq) | Lewis acid catalysis allows lower temperatures. |

Step-by-Step Fix:

-

Purify 3-nitrobenzaldehyde via a bicarbonate wash to remove acid impurities.

-

Combine 4-picoline (1.0 eq), 3-nitrobenzaldehyde (1.2 eq), and Acetic Anhydride (3.0 eq).

-

Critical: Purge with Nitrogen/Argon for 15 mins before heating.

-

Reflux for 16-24 hours.

-

Workup: Do not distill to dryness immediately. Pour into ice water to precipitate the stilbene intermediate. Tars usually stay in the supernatant or oil out separately.

Ticket #102: "I'm getting the piperidine impurity (Over-reduction)."

Diagnosis: Non-selective hydrogenation. Context: You are trying to reduce the C=C double bond and the -NO2 group to -NH2, but you are accidentally reducing the pyridine ring to a piperidine ring.

Root Cause Analysis:

-

Solvent Acidity: Hydrogenation of pyridine rings is vastly accelerated by acidic media (e.g., Acetic Acid). Protonated pyridines reduce easily.

-

Catalyst Choice: PtO2 (Adams Catalyst) is notorious for reducing pyridine rings.

Decision Matrix for Hydrogenation:

Figure 2: Logic flow to prevent over-reduction of the pyridine ring.

Optimized Protocol:

-

Catalyst: Use 10% Pd/C (sulfided variants can be used if selectivity is extremely poor, but standard Pd/C usually works in neutral solvents).

-

Solvent: Methanol or Ethanol . Strictly avoid Acetic Acid.

-

Pressure: Keep H2 pressure moderate (1-3 atm / balloon to shaker). High pressure (>10 bar) favors ring reduction.

-

Monitoring: Monitor via LC-MS. The intermediate (amino-stilbene) may form. Continue until the mass corresponds to the saturated ethyl bridge (M+4 relative to starting nitro-alkene).

Ticket #103: "Yield loss during extraction (The Amphoteric Trap)."

Diagnosis: Incorrect pH during workup. Context: The product has a basic pyridine nitrogen and a basic aniline nitrogen. It is highly polar and can be water-soluble, especially at low pH.

The "Amphoteric" Workup Guide:

-

The Trap: If you acidify to remove impurities, the product goes into the water. If you make it too basic, it might oil out but stick to the glass or form an emulsion.

-

The Fix:

-

After hydrogenation, filter the catalyst over Celite.[2]

-

Evaporate the alcohol solvent completely.

-

Redissolve in Ethyl Acetate .

-

Wash 1: Saturated NaHCO3 (removes any acidic impurities).

-

Wash 2: Brine.

-

Extraction Trick: If the product remains in the aqueous phase, use n-Butanol or Chloroform/Isopropanol (3:1) for extraction. Simple ether/ethyl acetate may not be polar enough to pull the diamine out of water efficiently.

-

FAQ: Quick Technical Checks

Q: Can I use the Heck reaction (4-vinylpyridine + 3-bromoaniline) instead?

-

A: Yes, but 4-vinylpyridine is unstable and prone to polymerization. You must use a radical inhibitor (e.g., hydroquinone) and "ligand-free" Pd conditions to avoid catalyst poisoning by the pyridine nitrogen. The condensation route (Aldehyde + Picoline) is generally cheaper and more robust for gram-scale synthesis.

Q: My product is purple. Is it pure?

-

A: No. Anilines oxidize easily to form colored "Wurster salts" or azo-impurities. A purple/brown color indicates oxidation. Recrystallize from Ethanol/Water or perform a rapid silica plug filtration (DCM/MeOH 95:5).

Q: The melting point is lower than reported.

-

A: Check for the cis-stilbene impurity (if hydrogenation was incomplete) or trapped solvent. The ethyl bridge is flexible, making the crystal lattice solvent-dependent. Dry under high vacuum at 50°C for 4 hours.

References & Grounding

-

Condensation Mechanism & Conditions:

-

Frank, R. L., & Seven, R. P. (1949). Pyridines. IV.[2] A Study of the Chichibabin Synthesis. Journal of the American Chemical Society, 71(8), 2629–2635. (Foundational text on picoline condensations).

-

Structure Validation: - Confirms the structure and connectivity for Sorafenib-like intermediates.

-

-

Hydrogenation Selectivity:

-

Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[3] Academic Press. (The definitive guide on preventing pyridine reduction vs. nitro reduction).

-

Study on Pyridine Reduction: - Highlights the risk of PtO2 in acidic media reducing the ring.

-

-

Heck Reaction Alternatives (Contextual):

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Discusses 4-vinylpyridine challenges).

-

Sources

Technical Support Center: Solubility Optimization for 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Ticket ID: SOL-PYR-ANI-003 Status: Open Priority: High (Blocking Assay Development) Agent: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are encountering solubility issues with 3-(2-Pyridin-4-yl-ethyl)-phenylamine in aqueous buffers. This is a common challenge with "linked" heteroaromatic systems. This molecule is a lipophilic weak base .[2] Its solubility is governed by the competition between the hydrophobic ethyl-linker/aromatic rings and the protonation state of the pyridine/aniline nitrogens.

At physiological pH (7.4), this compound is predominantly uncharged and highly lipophilic (

This guide provides the physicochemical grounding and validated protocols to solubilize this compound for biological assays.

Part 1: Physicochemical Profile & Root Cause Analysis

To solve the solubility problem, we must first understand the molecule's behavior in solution.[2]

| Property | Estimated Value | Implication for Solubility |

| Structure | Pyridine (basic) + Ethyl (hydrophobic) + Aniline (weak base) | Dual-nitrogen system with a flexible lipophilic core.[1] |

| ~5.3 | Critical: At pH 7.4, the pyridine is neutral (uncharged).[1][2] It only becomes soluble below pH 5.[2]0. | |

| ~4.6 | Remains neutral until very acidic conditions (pH < 4).[1][2] | |

| ~2.5 - 2.9 | High lipophilicity drives aggregation in water.[1] | |

| Solubility (pH 7.4) | < 10 | Likely to precipitate immediately upon addition to PBS or media.[1][2] |

The "Crash Out" Mechanism

When you pipette a 10 mM DMSO stock into an aqueous buffer (pH 7.4):

-

Solvent Shock: The DMSO rapidly diffuses away into the water.[2]

-

Supersaturation: The compound is left behind in a local environment of high water content.[2]

-

Nucleation: Since the pH (7.[2]4) is above the

(5.3), the molecule is uncharged.[2] Hydrophobic forces drive the molecules to aggregate instantly, forming micro-precipitates that may be invisible to the naked eye but will scatter light and ruin assay potency (IC50) data.[2]

Part 2: Troubleshooting Decision Tree

Use this logic flow to determine the best solubilization strategy for your specific assay.

Caption: Decision tree for selecting the optimal solubilization method based on assay pH tolerance and required concentration.

Part 3: Validated Protocols

Protocol A: The "Step-Down" Dilution (For Low Concentrations)

Best for: IC50 determination, Enzyme assays (< 10 µM final).[1]

The Logic: Direct dilution (1:1000) causes shock precipitation. Intermediate dilution prevents local supersaturation.[2]

-

Prepare Stock: Dissolve compound in 100% DMSO to 10 mM .

-

Intermediate Step: Prepare a 100x working solution in a solvent mixture, NOT pure buffer.

-

Final Dilution: Pipette the Intermediate Mix into your assay buffer (vortexing rapidly during addition).

Protocol B: Cyclodextrin Complexation (For High Concentrations)

Best for: Animal studies, High-concentration cell dosing (> 50 µM).[1][2]

The Logic: Hydroxypropyl-

-

Prepare Vehicle: Make a 20% (w/v) HP-

-CD solution in water or PBS.[1][2] Filter sterilize (0.22 -

Solubilization:

-

Weigh solid compound.[2]

-

Add 1-2 molar equivalents of HCl (e.g., 0.1 M HCl) to protonate the pyridine ring.[2] This aids initial dissolution.[2]

-

Add the 20% HP-

-CD vehicle.[1] -

Vortex and sonicate at 37°C for 15-30 minutes.

-

Optional: Adjust pH back to 6.0-7.0 using dilute NaOH slowly if required for injection.[1][2] The cyclodextrin will prevent precipitation as the pH rises.[2]

-